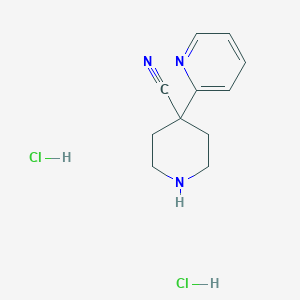
4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl, also known as P2P4, is a chemical compound belonging to the family of piperidine derivatives. The molecular formula is C11H13N3.ClH .
Molecular Structure Analysis
The InChI code for 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl is 1S/C11H13N3.2ClH/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-8H2;2*1H . This indicates the presence of a pyridine ring and a piperidine ring in the molecule.Physical And Chemical Properties Analysis
The molecular weight of 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl is 187.24 g/mol. It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Potential Inhibitors of NAMPT
4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl and its derivatives have been studied for their potential as inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT), an enzyme linked to increased sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres. This research involved crystal structure analysis, Hirshfeld surface analysis, density functional theory (DFT) calculations, and molecular docking studies (Venkateshan et al., 2019).
2. Antimicrobial Activity
Pyridine derivatives, including 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl, have been synthesized and evaluated for antimicrobial activity. These compounds showed effectiveness against various bacterial and fungal strains, with the study including cell leakage analysis and bacterial growth curve study to understand the mechanism of action (Bhat & Begum, 2021).
3. Crystal Structure and Characterization
The structural properties of 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl derivatives have been a focus of study, involving techniques like X-ray single crystal diffraction and nuclear magnetic resonance (NMR) spectroscopy. These studies provide detailed insights into the molecular structure and conformation of these compounds (Feng, 2011).
4. Synthesis and Characterization in Organic Chemistry
Various studies have focused on the synthesis and characterization of 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl derivatives, exploring their potential in organic chemistry. This includes research on methods of efficient synthesis, structural elucidation, and potential applications in the field (Goswami et al., 2022).
5. Interaction with Biological Systems
There is ongoing research into the interactions of pyridine derivatives, including 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl, with biological systems. This includes studies on their potential antibacterial, antioxidant, and anti-inflammatory activities, as well as their interactions with enzymes and other biological molecules (Hamdi, 2016).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-pyridin-2-ylpiperidine-4-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVHZHVUUVZLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2592267.png)
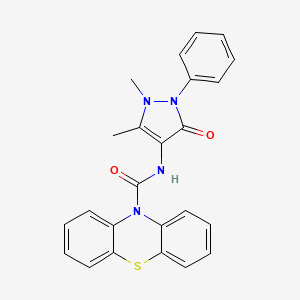
![5-chloro-4-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2592269.png)
![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592270.png)
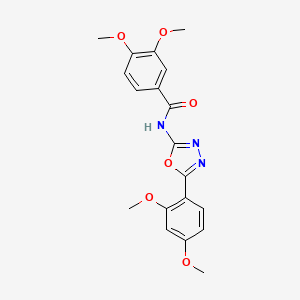
![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2592275.png)
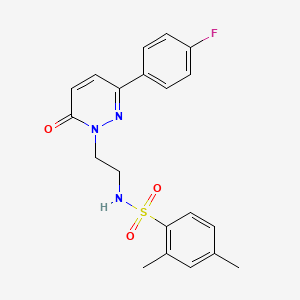
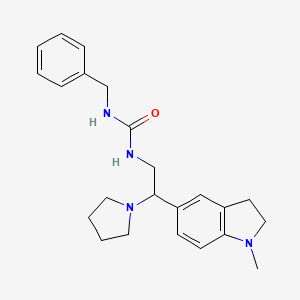
![N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592285.png)
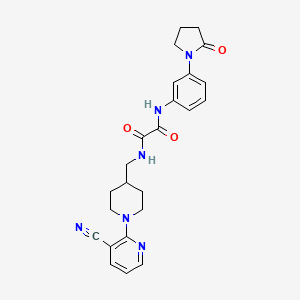
![N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide](/img/structure/B2592287.png)
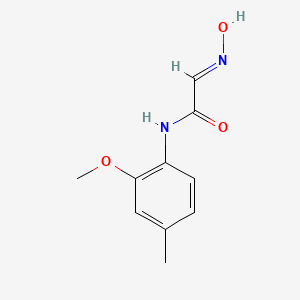
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2592289.png)